molecular formula C17H13ClN2O2S B2773006 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 313364-40-8

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2773006
CAS No.: 313364-40-8
M. Wt: 344.81
InChI Key: NHGRWEQZKUOOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reaction: The 2-position of the thiazole ring is substituted with a 2-methoxyphenyl group using appropriate reagents and catalysts.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted thiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Pharmaceuticals: The compound is explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.

    Industrial Applications: It may be used in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-chlorobenzamide
  • 2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both chloro and methoxy groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.

Biological Activity

2-chloro-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article explores its biological activity, synthesis, and research findings from various studies.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C16H15ClN2OSC_{16}H_{15}ClN_2OS, with a molecular weight of 302.82 g/mol. The structural uniqueness arises from the presence of both chloro and methoxy groups, which influence its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Reacting α-haloketones with thiourea under basic conditions.
  • Substitution Reaction : Introducing the 2-methoxyphenyl group into the thiazole ring using suitable reagents.
  • Amidation : Forming the benzamide by reacting the substituted thiazole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often range between 100 µg/mL to 200 µg/mL, showcasing their potential as antimicrobial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar thiazole derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MICs reported around 100 µg/mL for some derivatives . The presence of electron-donating groups like methoxy has been correlated with increased antifungal activity.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves disruption of cellular pathways critical for cancer cell survival .

Case Studies

  • Antimicrobial Study : A study involving a series of thiazole derivatives found that those with para-substituted phenyl rings exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact biological efficacy .
  • Anticancer Mechanism : Another investigation into the mechanism of action revealed that certain thiazole-containing compounds interact directly with target proteins involved in cancer cell proliferation, leading to apoptosis in treated cells .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique position in terms of biological activity:

Compound NameAntimicrobial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Anticancer Efficacy
This compound100100Moderate
Similar Thiazole A150200High
Similar Thiazole B200150Low

Properties

IUPAC Name

2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-22-15-9-5-3-7-12(15)14-10-23-17(19-14)20-16(21)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRWEQZKUOOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.